Cas no 1518092-44-8 (4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde)

4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde 化学的及び物理的性質
名前と識別子
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- 4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde
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- インチ: 1S/C14H8ClF3O2/c15-10-2-5-11(6-3-10)20-12-4-1-9(8-19)13(7-12)14(16,17)18/h1-8H
- InChIKey: ISRUFDYXXSHRRO-UHFFFAOYSA-N
- ほほえんだ: C(=O)C1=CC=C(OC2=CC=C(Cl)C=C2)C=C1C(F)(F)F
4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC28291-1g |
4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde |
1518092-44-8 | 1g |
£28.00 | 2025-02-21 | ||
1PlusChem | 1P01JL7M-250mg |
4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde |
1518092-44-8 | 250mg |
$50.00 | 2024-06-20 | ||
1PlusChem | 1P01JL7M-1g |
4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde |
1518092-44-8 | 1g |
$75.00 | 2024-06-20 | ||
A2B Chem LLC | AZ92770-250mg |
4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde |
1518092-44-8 | 250mg |
$55.00 | 2024-01-03 | ||
Apollo Scientific | PC28291-5g |
4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde |
1518092-44-8 | 5g |
£128.00 | 2025-02-21 | ||
Apollo Scientific | PC28291-250mg |
4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde |
1518092-44-8 | 250mg |
£15.00 | 2025-02-21 | ||
1PlusChem | 1P01JL7M-5g |
4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde |
1518092-44-8 | 5g |
$218.00 | 2024-06-20 | ||
A2B Chem LLC | AZ92770-1g |
4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde |
1518092-44-8 | 1g |
$80.00 | 2024-01-03 | ||
A2B Chem LLC | AZ92770-5g |
4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde |
1518092-44-8 | 5g |
$223.00 | 2024-01-03 |
4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde 関連文献
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehydeに関する追加情報
Introduction to 4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde (CAS No. 1518092-44-8)
4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1518092-44-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic aldehydes, characterized by the presence of a benzaldehyde moiety fused with functional groups that enhance its chemical reactivity and biological potential. The structural features of this molecule, particularly the combination of a chlorophenoxy group and a trifluoromethyl substituent, make it a promising candidate for further exploration in drug discovery and development.
The chlorophenoxy group, attached at the 4-position of the benzene ring, introduces a polar and hydrophilic character to the molecule, which can influence its solubility and interaction with biological targets. On the other hand, the trifluoromethyl group at the 2-position enhances the lipophilicity and metabolic stability of the compound, making it more suitable for oral administration and longer half-life in vivo. These structural attributes collectively contribute to the unique pharmacokinetic and pharmacodynamic properties of 4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde, positioning it as a valuable scaffold for designing novel therapeutic agents.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting various enzymatic and receptor pathways involved in human diseases. The aldehyde functional group in 4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde provides a reactive site for condensation reactions with nucleophilic compounds, such as amines or hydrazines, to form Schiff bases or hydrazones. These derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer activities. For instance, Schiff base derivatives derived from this compound have shown promising results in inhibiting tyrosine kinase enzymes, which are overexpressed in many cancer cell lines.
Moreover, the trifluoromethyl group is known to improve the binding affinity of small molecules to their biological targets by increasing their lipophilicity and reducing metabolic degradation. This feature has been exploited in the design of next-generation antiviral and anti-inflammatory drugs. Recent studies have demonstrated that compounds incorporating trifluoromethyl groups exhibit enhanced efficacy against viral proteases and inflammatory cytokines. The presence of both chlorophenoxy and trifluoromethyl groups in 4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde makes it an ideal candidate for further derivatization to develop drugs with multiple mechanisms of action.
Another area where this compound shows promise is in the field of agrochemicals. The structural motifs present in 4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde are similar to those found in several herbicides and fungicides used in crop protection. The chlorophenoxy group is a common feature in many agrochemicals due to its ability to interact with biological targets in plants, while the trifluoromethyl group enhances their stability against environmental degradation. Researchers have been exploring derivatives of this compound as potential candidates for new-generation crop protection agents that are more effective and environmentally friendly.
The synthesis of 4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde involves multi-step organic reactions, typically starting from commercially available aromatic precursors such as 4-chloroanisole and 2-bromoacetophenone. The introduction of the trifluoromethyl group is commonly achieved through metal-catalyzed cross-coupling reactions or direct fluorination methods. These synthetic routes have been optimized over time to ensure high yield and purity, making it feasible for large-scale production if needed.
In conclusion, 4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde (CAS No. 1518092-44-8) is a versatile organic compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features, including the chlorophenoxy and trifluoromethyl groups, make it an attractive scaffold for designing novel therapeutic agents with improved pharmacokinetic properties. Ongoing research continues to uncover new applications for this compound, highlighting its importance in modern drug discovery and industrial chemistry.
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